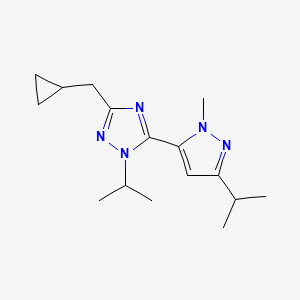![molecular formula C21H25FN4O2 B5638604 2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)
2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorophenyl piperazine and piperidine derivatives involves several steps, including electrophilic fluorination, nucleophilic aromatic fluoride displacement-cyclization, and reactions with Grignard reagents. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involved electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity [18F]F2 (Eskola et al., 2002). Additionally, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share structural similarities, were generated from adducts of cyclic dienophiles and 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one through cycloaddition followed by reductive opening of the lactone-bridged adducts (Wu et al., 2000).
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were characterized, revealing insights into the conformational preferences of substituents in these molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds include interactions such as hydrogen bonding, which plays a significant role in stabilizing the molecular structures. For example, the hydrogen-bonding patterns in enaminones were investigated, highlighting the importance of bifurcated intra- and intermolecular hydrogen bonding (Balderson et al., 2007).
Propiedades
IUPAC Name |
2-[2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c22-17-8-6-16(7-9-17)19-5-1-2-12-25(19)21(28)15-26-20(27)13-18(14-23-26)24-10-3-4-11-24/h6-9,13-14,19H,1-5,10-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCGRHWAFQSWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=C(C=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)

![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)

![3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)

![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)